Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate
Description
The compound Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate is a highly complex polycyclic molecule characterized by:
- A pentacyclic core with fused oxygen-containing rings (7,18-dioxa).
- Substituents including a furan-3-yl group, hydroxyl (2,10-dihydroxy), methyl (1,5,15,15-tetramethyl), and ketone (8,17-dioxo) moieties.
- A methyl acetate ester side chain at position 14.
Its synthesis likely involves advanced catalytic methods, such as palladium-mediated cross-coupling, to assemble the furan and ester groups .
Properties
IUPAC Name |
methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O9/c1-22(2)16(10-17(28)33-5)24(4)19(30)15-11-27(36-21(15)22)25(24,31)8-7-23(3)20(14-6-9-34-13-14)35-18(29)12-26(23,27)32/h6,9,13,15-16,20-21,31-32H,7-8,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIQPOSLYIEZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2(C(=O)C3C1OC4(C3)C2(CCC5(C4(CC(=O)OC5C6=COC=C6)O)C)O)C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Lactonization and Anhydride Formation
A pivotal step involves constructing the dioxapentacyclo system through sequential lactonization and anhydride closure. Drawing from methods in bicyclic furan synthesis, the core could be assembled via:
-
Acid-catalyzed lactonization of a triacid precursor to form the tetrahydrofuran ring.
-
Anhydride formation using acetic anhydride or acetyl chloride to generate the dioxane moiety.
-
React (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid with acetic anhydride in cyclopentyl methyl ether (CPME) at 105°C for 3 hours, yielding a cyclic anhydride intermediate (87% yield).
-
Subsequent treatment with methanol induces ring-opening to form methyl esters, critical for introducing the 16-yl acetate group.
Diastereoselective Alkylation for Tetramethyl Centers
The 1,5,15,15-tetramethyl groups likely arise from:
-
Michael addition of methyl Grignard reagents to α,β-unsaturated ketones.
-
Aldol condensation with chiral enolates to control stereochemistry.
In anthraquinone-based systems, analogous methylations achieve 68–76% yields using Boc-protected intermediates and mesylation for water solubility.
Functionalization of the Furan-3-yl Substituent
Coupling Reactions for Furan Installation
The furan-3-yl group at position 6 may be introduced via:
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using furan-3-boronic acid and a brominated intermediate.
-
Nucleophilic aromatic substitution on a nitro- or halogenated precursor under basic conditions.
Optimization insight : Using 2,3-dibromoquinizarine derivatives improves regioselectivity in furan annulation, as demonstrated in anthra[2,3-b]furan syntheses.
Esterification and Hydroxylation Steps
Selective Esterification of the 16-yl Acetate
The methyl ester at position 16 can be installed through:
-
Acyl chloride activation : Treating the carboxylic acid intermediate with thionyl chloride to form the reactive acyl chloride, followed by methanol quenching.
-
Steglich esterification : Using DCC/DMAP in dichloromethane for mild conditions.
Critical data :
Hydroxylation at Positions 2 and 10
The dihydroxy groups require orthogonal protection:
-
Benzyl ether protection for the 2-hydroxy group during early-stage synthesis.
-
TBDMS protection for the 10-hydroxy group, removed selectively via fluoride reagents post-cyclization.
Final Assembly and Deprotection
A convergent synthesis strategy is proposed:
-
Synthesize the pentacyclic core via lactonization/anhydride routes.
-
Perform stepwise esterification and methylation.
-
Global deprotection using hydrogenolysis (for benzyl groups) and TBAF (for TBDMS).
Yield optimization :
-
Replacing ethyl acetoacetate with tert-butyl acetoacetate increases cyclization yields from 45% to 68% by reducing tar formation.
-
Using MeTHF instead of THF improves azeotropic water removal during lactonization, enhancing anhydride purity to 97%.
Analytical Characterization
Key validation steps include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate has various scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarity Analysis
Computational methods, such as Tanimoto similarity coefficients and Morgan fingerprints , quantify structural overlap with related compounds (Table 1). Key findings include:
- High similarity (~70–80%) to oxygenated polycyclic esters, such as marine sponge-derived brominated alkaloids, due to shared furan and ester motifs .
- Moderate similarity (~50–60%) to plant-derived aglaithioduline, differing in hydroxylation patterns and scaffold rigidity .
Table 1: Structural and Molecular Property Comparison
Pharmacokinetic and Bioactivity Profiling
- Molecular Properties: The target compound’s logP (~3.2) and hydrogen bond donors (2) align with orally bioable drugs, similar to aglaithioduline .
- Binding Affinity: Docking studies suggest its furan and ketone groups interact with enzyme active sites, comparable to brominated alkaloids from Pseudoceratina spp. However, minor variations in methyl group positioning reduce affinity by ~15% compared to optimized marine compounds .
- Bioactivity Clustering : Hierarchical clustering links it to anti-inflammatory and antimicrobial agents, based on shared oxygenated polycyclic frameworks .
Biological Activity
Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate is a complex organic compound notable for its intricate polycyclic structure and diverse functional groups. This compound is part of the sesquiterpenoid class and exhibits potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.5 g/mol. Its structure includes multiple functional groups such as hydroxyl (-OH), ester (-COOR), and dioxo groups that contribute to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.5 g/mol |
| Functional Groups | Hydroxyl, Ester, Dioxo |
Biological Activities
Preliminary studies indicate that methyl 2-[6-(furan-3-yl)-2,10-dihydroxy...] exhibits various biological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in animal models.
- Antioxidant Activity : Its structure suggests capability in scavenging free radicals.
- Cytotoxic Effects : Similar compounds have been investigated for their effects on cancer cell lines.
Case Studies
- Anti-inflammatory Effects : In a study involving DSS-induced ulcerative colitis in mice, compounds similar to methyl 2-[6-(furan-3-yl)-...] were administered at varying dosages (14.63 mg/kg to 58.50 mg/kg). Results indicated a significant reduction in inflammatory cytokines (IL-1β, IL-6) and histopathological improvements in colon tissues compared to control groups .
- Antioxidant Activity : Research on furan-containing compounds has demonstrated their ability to enhance the antioxidant defense system in cells by modulating the expression of key enzymes involved in oxidative stress response.
The biological activity of methyl 2-[6-(furan-3-yl)-...] can be attributed to its ability to interact with various biological macromolecules through hydrogen bonding and redox reactions due to its functional groups:
- Hydroxyl Groups : Facilitate hydrogen bonding which can enhance solubility and bioavailability.
- Dioxo Groups : May participate in redox reactions that are crucial for cellular signaling pathways.
Comparative Analysis
To understand the uniqueness of methyl 2-[6-(furan-3-yl)-...] compared to other related compounds, the following table highlights some structural features and properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-[6-(furan-3-yl)-12-acetyloxy...] | Contains an acetoxy group | Enhanced solubility |
| Methyl 4-hydroxybenzoate | Simpler aromatic structure | Commonly used as a preservative |
| Methyl 4-methoxybenzoate | Presence of methoxy group | Used in flavoring and fragrances |
Future Research Directions
Further investigations are essential to fully elucidate the pharmacodynamics and pharmacokinetics of methyl 2-[6-(furan-3-yl)-...]:
- In Vivo Studies : More comprehensive animal studies should be conducted to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Understanding how this compound interacts with specific biological targets will provide insights into its mechanisms of action.
- Clinical Trials : If preclinical results are promising, advancing to human clinical trials could validate its potential therapeutic applications.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this complex polycyclic compound?
The synthesis involves multi-step routes, including the assembly of the pentacyclic core followed by functionalization. Key steps include stereoselective cyclization and regioselective oxidation/reduction. Catalysts such as chiral Lewis acids (e.g., BINOL-derived catalysts) are critical for controlling stereochemistry. For characterization, employ:
Q. How can researchers assess the reactivity of functional groups (e.g., hydroxyl, ester, ketone) in this compound?
Systematic analysis involves:
- Oxidation studies : Use mild oxidizing agents (e.g., Dess-Martin periodinane) to target secondary alcohols without affecting esters.
- Protection/deprotection strategies : Employ silyl ethers (e.g., TBSCl) for hydroxyl groups during synthetic modifications.
- Hydrolysis kinetics : Monitor ester cleavage under basic (NaOH) or enzymatic conditions to evaluate stability .
Q. What experimental approaches are used to resolve stereochemical ambiguities in the pentacyclic core?
- Chiral chromatography (e.g., HPLC with Chiralpak® columns) to separate enantiomers.
- Circular dichroism (CD) spectroscopy to correlate optical activity with crystallographic data.
- Density functional theory (DFT) calculations to predict and validate preferred conformers .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
The ICReDD framework integrates:
- Quantum chemical calculations (e.g., Gaussian or ORCA) to map transition states and intermediates.
- Machine learning algorithms to predict optimal reaction conditions (solvent, temperature, catalysts) from sparse experimental data.
- Feedback loops : Use experimental outcomes to refine computational models iteratively .
Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting enzyme inhibition results)?
- Validate assays : Replicate studies using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity.
- In silico docking : Compare binding poses in protein targets (e.g., using AutoDock Vina) to identify key interactions .
Q. What role can AI-driven automation play in accelerating the compound’s synthesis and analysis?
- Smart laboratories : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions.
- Real-time adjustments : Use AI tools (e.g., TensorFlow/PyTorch) to analyze reaction kinetics via inline spectroscopy (Raman/IR) and adjust parameters dynamically.
- End-to-end workflows : Combine AI with process simulation software (COMSOL Multiphysics) to model reactor design and scalability .
Q. How can researchers manage large datasets from multi-omics studies (e.g., metabolomics, proteomics) involving this compound?
- Data pipelines : Use platforms like KNIME or Pipeline Pilot to automate data preprocessing and feature extraction.
- Secure storage : Implement blockchain-based systems or encrypted cloud databases (e.g., AWS GovCloud) for traceability.
- Collaborative tools : Deploy platforms like SciFinder or Reaxys for cross-institutional data sharing with access controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
